molecular formula C15H16O3 B6371905 4-(3,5-Dimethoxyphenyl)-2-methylphenol CAS No. 1261934-56-8

4-(3,5-Dimethoxyphenyl)-2-methylphenol

Cat. No.: B6371905
CAS No.: 1261934-56-8
M. Wt: 244.28 g/mol
InChI Key: HDNRQEHILCHOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxyphenyl)-2-methylphenol is a phenolic compound characterized by a central phenol ring substituted with a methyl group at the 2-position and a 3,5-dimethoxyphenyl group at the 4-position. The methoxy groups are electron-donating substituents, enhancing the compound's stability and influencing its reactivity in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-6-11(4-5-15(10)16)12-7-13(17-2)9-14(8-12)18-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNRQEHILCHOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683914
Record name 3',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-56-8
Record name 3',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction forms an intermediate, which can then be further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-2-methylphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-cation interactions with target proteins, influencing their activity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituents Functional Groups Melting Point (°C) Bioactivity/Applications Reference
This compound 2-methyl, 4-(3,5-dimethoxyphenyl) Phenol, Methoxy Not reported Potential antioxidant, synthetic intermediate N/A
3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol 2-methyl, 4-methoxyphenyl, 5-phenyl Phenol, Methoxy, Phenyl Not reported Polymer intermediates
6-(3,5-Dimethoxyphenyl)-2-methylpyrimidine Pyrimidine, trinitrophenyl Nitro, Methoxy Not reported Anticancer, antifungal
3-(3,5-Dimethoxyphenyl)-2-propen-1-ol Propenol, dimethoxyphenyl Alcohol, Methoxy Not reported Synthetic precursor

Research Findings and Novelty

  • Structural Novelty: highlights compounds with 90–96% structural similarity to benzenediazonium salts, but this compound’s simpler structure may offer distinct reactivity and synthetic versatility .
  • Biological Potential: While fluorinated and heterocyclic analogues exhibit pronounced bioactivity (e.g., antifungal, anticancer), the target compound’s lack of electronegative substituents may limit its direct pharmacological use but enhance its utility in organic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.